molecular formula C19H15ClN2O3S2 B11985556 2-Chloro-N-(5-(4-ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-benzamide

2-Chloro-N-(5-(4-ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-benzamide

Cat. No.: B11985556
M. Wt: 418.9 g/mol
InChI Key: UUOMTVQIDZJSBO-LFIBNONCSA-N
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Description

2-Chloro-N-(5-(4-ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-benzamide is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its complex structure, which includes a benzamide group, a thiazolidinone ring, and a chloro substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(5-(4-ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-benzamide typically involves multiple steps. One common method includes the condensation of 2-chlorobenzoyl chloride with 5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(5-(4-ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(5-(4-ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-benzamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The thiazolidinone ring is known to inhibit certain enzymes, while the benzylidene group may interact with cellular receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-benzamide
  • 2-Chloro-N-(3-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-benzamide
  • 2-Chloro-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-benzamide

Uniqueness

2-Chloro-N-(5-(4-ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-benzamide is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs

Properties

Molecular Formula

C19H15ClN2O3S2

Molecular Weight

418.9 g/mol

IUPAC Name

2-chloro-N-[(5E)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C19H15ClN2O3S2/c1-2-25-13-9-7-12(8-10-13)11-16-18(24)22(19(26)27-16)21-17(23)14-5-3-4-6-15(14)20/h3-11H,2H2,1H3,(H,21,23)/b16-11+

InChI Key

UUOMTVQIDZJSBO-LFIBNONCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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